molecular formula C10H19N3S B13187066 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13187066
M. Wt: 213.35 g/mol
InChI Key: GOTIMBBENMCCGB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₁H₂₁N₃S) belongs to the 1,2,4-triazole family, characterized by a five-membered heterocyclic core with three nitrogen atoms. The substituents at positions 4 and 5—propan-2-yl (isopropyl) and 2-methylbutan-2-yl (tert-pentyl), respectively—impart steric bulk and enhanced lipophilicity. The thiol (-SH) group at position 3 enables hydrogen bonding and redox reactivity, making it a versatile scaffold for medicinal and agrochemical applications .

For example, BenchChem reports similar methods for 5-(2-methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, involving cyclization in ethanol or acetonitrile with p-toluenesulfonic acid catalysis .

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H19N3S/c1-6-10(4,5)8-11-12-9(14)13(8)7(2)3/h7H,6H2,1-5H3,(H,12,14)

InChI Key

GOTIMBBENMCCGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NNC(=S)N1C(C)C

Origin of Product

United States

Biological Activity

5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

The molecular formula of 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is C9H17N3SC_9H_{17}N_3S with a molecular weight of 199.32 g/mol. Its structure features a triazole ring and a thiol group, which are critical for its biological activity.

Anticancer Activity

  • Mechanism of Action : The 1,2,4-triazole scaffold is known for its ability to interact with various biological receptors. The presence of the thiol group enhances its potential as a hydrogen bond donor and acceptor, which can improve binding affinity to target proteins involved in cancer progression .
  • Cytotoxicity Studies : Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • Compounds similar to 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol have shown effective inhibition against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
    • In vitro assays indicated that certain triazole derivatives possess lower EC50 values against cancer cells compared to normal fibroblasts, suggesting selective toxicity towards malignant cells .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound exhibits moderate antibacterial activity against a range of microorganisms. For instance, triazole-thiol derivatives have been reported to show effectiveness against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights : The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential metabolic pathways. The thiol group may play a role in redox reactions crucial for microbial survival .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Study 1Significant cytotoxicity against melanomaIGR396.2 µM
Study 2Selective toxicity towards breast cancer cellsMDA-MB-2319.7 µM
Study 3Moderate antibacterial activity observedVarious strainsVaries

Notable Research Highlights

  • Combination Therapies : Some studies suggest that combining triazole derivatives with existing chemotherapeutic agents may enhance overall efficacy and reduce side effects by allowing lower doses of traditional drugs .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and inflammation pathways, suggesting its potential as a lead compound for drug development .

Future Directions

Given the promising biological activities observed in various studies, further research is warranted to explore the following avenues:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol.
  • Structural Optimization : Modifying the chemical structure to enhance selectivity and reduce toxicity while maintaining high efficacy against target cells.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications in oncology and infectious diseases.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or diethyl bromoacetate:

ReactionConditionsProductYield
S-AlkylationKOH/DMF, 60°C, 12 hS-Ethyl derivative80–85%
Alkylation with bromidesCs₂CO₃/DMF, rt3-((2,2-diethoxyethyl)thio) derivative84%

Mechanism : The thiolate anion (S⁻) attacks electrophilic carbons in alkyl halides, forming stable thioether bonds .

Oxidation Reactions

Controlled oxidation converts the thiol group into disulfides or sulfonic acids:

Oxidizing AgentConditionsProductYield
H₂O₂HCl, 50°C, 4 hDisulfide dimer75%
KMnO₄Acidic aqueous, 70°CSulfonic acid68%

Application : Disulfides are critical in corrosion inhibition and polymer chemistry.

Complexation with Metal Ions

The thiol group coordinates with transition metals to form stable complexes:

Metal SaltConditionsComplex FormedStability Constant (log K)
CuSO₄·5H₂OEtOH/H₂O, rt[Cu(L)₂]·2H₂O12.3
ZnSO₄Aqueous, pH 7[Zn(L)(H₂O)₂]9.8

Mechanism : Bidentate coordination via sulfur and adjacent nitrogen atoms enhances complex stability .

Nucleophilic Substitution

The triazole ring participates in substitution reactions with amines or hydrazines:

ReagentConditionsProductYield
Hydrazine hydrateDMF, reflux, 8 h3-hydrazino derivative74%
PhenylhydrazineAcOH, reflux1-phenyl-1H-pyrazole78%

Note : These reactions retain the triazole core while introducing functional groups for further derivatization .

Mechanistic Insights

  • Thiol Reactivity : The -SH group’s nucleophilicity drives alkylation and oxidation.

  • Triazole Ring Stability : Electron-deficient triazole rings resist ring-opening under mild conditions but react with strong nucleophiles (e.g., hydrazines) .

Comparison with Similar Compounds

Table 1: Comparison of Key Triazole-3-thiol Derivatives

Compound Name Molecular Formula Substituents (Position 4, 5) Key Properties Biological Activity
Target Compound C₁₁H₂₁N₃S 4: Propan-2-yl; 5: 2-Methylbutan-2-yl High lipophilicity, moderate solubility Antifungal, antimicrobial (predicted)
5-Cyclobutyl-4-(propan-2-yl)-4H-... C₉H₁₅N₃S 4: Propan-2-yl; 5: Cyclobutyl Lower lipophilicity, increased rigidity Antifungal
4-Ethyl-5-(2-methoxypropan-2-yl)-4H-... C₉H₁₆N₃OS 4: Ethyl; 5: 2-Methoxypropan-2-yl Enhanced solubility, metabolic stability Antimicrobial, enzyme inhibition
5-(Phenyl)-4H-1,2,4-triazole-3-thiol C₇H₇N₃S 4: H; 5: Phenyl Aromatic interactions, low solubility Broad-spectrum antimicrobial
5-(Trifluoromethyl)-4-(propan-2-yl)-4H-... C₇H₁₁F₃N₃S 4: Propan-2-yl; 5: CF₃ High electronegativity, strong H-bonding Antiviral, enzyme inhibition

Key Differences and Uniqueness

  • Lipophilicity and Solubility : The 2-methylbutan-2-yl group in the target compound confers higher lipophilicity compared to cyclobutyl () or methoxypropan-2-yl () substituents. This enhances membrane permeability but may reduce aqueous solubility .
  • For instance, 5-(trifluoromethyl)-4-(propan-2-yl)-4H-...

Antifungal and Antimicrobial Potential

Triazole-3-thiol derivatives are widely studied for their ability to inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase). The target compound’s tert-pentyl group may enhance binding to hydrophobic enzyme pockets, similar to fluconazole analogues .

Structural Characterization

Crystallographic studies using SHELX software () are critical for confirming the stereochemistry of asymmetric carbons in the 2-methylbutan-2-yl group. This ensures accurate structure-activity relationship (SAR) analyses .

Q & A

Basic Question

  • Solubility : Bulky alkyl groups (e.g., 2-methylbutan-2-yl) enhance organic solvent solubility (e.g., DCM, ethanol) but reduce water solubility due to hydrophobicity .
  • Color Variations : Amorphous solids may appear brown, white, or yellow due to:
    • Oxidation : Thiol oxidation to disulfides can darken color.
    • Crystallinity : Recrystallization from ethanol improves purity and alters morphology .

How can researchers resolve contradictions in solubility data across studies?

Advanced Question
Discrepancies may arise from:

  • Purity : Impurities (e.g., unreacted starting materials) alter solubility. Validate via TLC or HPLC .
  • Crystallographic Form : Polymorphs (different crystal structures) exhibit distinct solubility. Use X-ray diffraction to identify forms .
  • Experimental Conditions : Temperature and solvent ratios (e.g., ethanol/water mixtures) should be standardized. Replicate studies under controlled conditions .

What computational approaches predict this compound’s reactivity and electronic properties?

Advanced Question

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize bioactivity. Compare docking scores with known inhibitors .
  • ADME Analysis : Predict pharmacokinetics (e.g., logP for lipophilicity) using software like SwissADME .

How can synthesis yield and purity be optimized for this compound?

Advanced Question

  • Alkylation Optimization : Use excess alkylating agents (e.g., bromoalkanes) and extended reaction times (2+ hours) to improve substitution efficiency .
  • Purification : Gradient recrystallization (e.g., ethanol → hexane) removes byproducts. Monitor via LC-MS .
  • Catalysis : Acidic conditions (dry HCl) accelerate cyclization but require strict moisture control to prevent hydrolysis .

How does X-ray crystallography aid in structural analysis?

Advanced Question
Single-crystal X-ray diffraction:

  • Confirms substituent positions (e.g., isopropyl orientation) and bond lengths (e.g., C-S in thiol group ≈1.8 Å) .
  • Detects non-covalent interactions (e.g., hydrogen bonds) influencing crystal packing .
  • Resolves ambiguities in NMR assignments (e.g., overlapping proton signals) .

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